molecular formula C13H17ClN2O B8242774 1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride

1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride

Cat. No.: B8242774
M. Wt: 252.74 g/mol
InChI Key: KPIGVGRSSULZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’h-Spiro[piperidine-4,4’-quinolin]-2’(3’h)-one hydrochloride is a spirocyclic compound that features a unique structure combining a piperidine ring and a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 1’h-Spiro[piperidine-4,4’-quinolin]-2’(3’h)-one hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:

    Knoevenagel Condensation: This step involves the reaction of an aldehyde with a methylene compound in the presence of a base to form an α,β-unsaturated carbonyl compound.

    Cyclization: The intermediate formed undergoes cyclization to form the spirocyclic structure.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1’h-Spiro[piperidine-4,4’-quinolin]-2’(3’h)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1’h-Spiro[piperidine-4,4’-quinolin]-2’(3’h)-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

Mechanism of Action

The mechanism of action of 1’h-Spiro[piperidine-4,4’-quinolin]-2’(3’h)-one hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1’h-Spiro[piperidine-4,4’-quinolin]-2’(3’h)-one hydrochloride can be compared with other spirocyclic compounds such as:

    Spiro[indole-3,4’-piperidine]: This compound features an indole moiety instead of a quinoline, leading to different pharmacological properties.

    Spiro[pyrrolidine-3,4’-quinoline]: This compound has a pyrrolidine ring instead of a piperidine, which affects its chemical reactivity and biological activity.

The uniqueness of 1’h-Spiro[piperidine-4,4’-quinolin]-2’(3’h)-one hydrochloride lies in its specific combination of piperidine and quinoline rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12;/h1-4,14H,5-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIGVGRSSULZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.